2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)butanedioic acid

Description

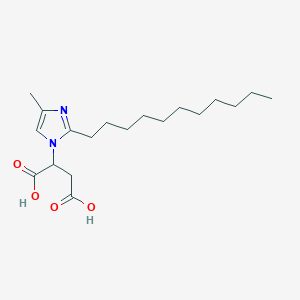

2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)butanedioic acid is a synthetic imidazole derivative characterized by a 1H-imidazole core substituted with a 4-methyl group, a long-chain undecyl group at position 2, and a butanedioic acid moiety at position 1. This compound combines the heterocyclic imidazole ring—known for its role in biological systems—with hydrophobic (undecyl) and hydrophilic (diacid) functionalities.

Properties

CAS No. |

88660-89-3 |

|---|---|

Molecular Formula |

C19H32N2O4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

2-(4-methyl-2-undecylimidazol-1-yl)butanedioic acid |

InChI |

InChI=1S/C19H32N2O4/c1-3-4-5-6-7-8-9-10-11-12-17-20-15(2)14-21(17)16(19(24)25)13-18(22)23/h14,16H,3-13H2,1-2H3,(H,22,23)(H,24,25) |

InChI Key |

BVCNYMFECRDDLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=NC(=CN1C(CC(=O)O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions . The reaction conditions are generally tolerant to various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to modify the imidazole ring or the succinic acid moiety.

Substitution: The alkyl chain or the imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the alkyl chain or the imidazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. Compounds similar to 2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)butanedioic acid have been evaluated for their effectiveness against various bacterial strains. A study highlighted the synthesis of related imidazole compounds that demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that the imidazole moiety plays a crucial role in enhancing antibacterial activity .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Candida albicans |

Anticancer Potential

The anticancer properties of compounds containing the imidazole structure have been extensively studied. For instance, derivatives of imidazole have shown promising results against various cancer cell lines, including colorectal carcinoma. The compound's ability to inhibit cell proliferation was assessed using the Sulforhodamine B assay, revealing IC50 values that indicate potent anticancer activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard Drug (5-FU) | 9.99 | HCT116 |

Antitubercular Activity

In addition to its antimicrobial and anticancer applications, there is emerging evidence regarding the antitubercular activity of imidazole derivatives. Compounds structurally related to this compound have been tested against Mycobacterium tuberculosis, showing potential as new therapeutic agents .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds similar to this compound:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The long alkyl chain can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Analysis

The table below compares key structural features and reported properties of 2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)butanedioic acid with related compounds:

¹ MIC = Minimum Inhibitory Concentration; ² Hypothesized based on imidazole derivatives ; ³ MIC lower than norfloxacin in Gram-positive/-negative isolates ; ⁴ Ester may improve cell permeability; ⁵ Imidazole derivatives often exhibit enzyme inhibition or receptor binding .

2.2. Key Comparative Insights

- Antimicrobial Activity : The target compound’s undecyl chain may enhance membrane penetration in Gram-negative bacteria, akin to long alkyl chains in other antimicrobial agents. In contrast, 2-(1H-benzimidazol-2-yl)butanedioic acid shows potent DNA gyrase inhibition due to the benzimidazole core . The target’s imidazole ring may offer distinct binding modes compared to benzimidazoles.

- Solubility and Bioavailability : The butanedioic acid group in the target compound increases aqueous solubility compared to the esterified analog in . However, the undecyl chain introduces lipophilicity, necessitating formulation optimization for therapeutic use.

- Synthetic Accessibility: Derivatives like ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate are synthesized via Schiff base reactions, while the target compound likely requires multi-step alkylation and carboxylation.

2.3. Mechanistic Considerations

- DNA Interaction : Benzimidazole derivatives (e.g., 2-(1H-benzimidazol-2-yl)butanedioic acid) inhibit topoisomerase II/DNA gyrase . The target compound’s imidazole core may lack this specificity but could interact with alternative targets like bacterial cell membranes due to its undecyl chain.

- Conformational Stability: The crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid reveals planar imidazole rings stabilized by π-π interactions.

Biological Activity

2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)butanedioic acid, identified by its CAS number 88660-89-3, is a compound exhibiting significant biological activities attributed to its imidazole structure. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by various studies and data.

The molecular formula of this compound is with a molecular weight of 352.468 g/mol. Its structure features a butanedioic acid moiety linked to an imidazole ring, which is known for diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H32N2O4 |

| Molecular Weight | 352.468 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 (E. coli) |

| Reference Drug (Ciprofloxacin) | 18 (E. coli) |

The zone of inhibition was measured using the Kirby-Bauer disc diffusion method, demonstrating the compound's potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been documented extensively. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro. For instance, studies have reported that these compounds inhibit the production of pro-inflammatory cytokines, contributing to their therapeutic promise in inflammatory diseases .

Antioxidant Properties

The antioxidant activity of imidazole-containing compounds is another area of interest. Research has demonstrated that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial for developing treatments for diseases associated with oxidative damage .

Case Studies

Several case studies have explored the pharmacological potential of imidazole derivatives:

- Antimicrobial Study : A study conducted by Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial activity against multiple bacterial strains. The results indicated that specific substitutions on the imidazole ring significantly enhanced antibacterial potency .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of imidazole derivatives in animal models of arthritis. The findings suggested a marked reduction in joint swelling and pain when treated with these compounds, highlighting their therapeutic potential in managing inflammatory conditions .

- Antioxidant Evaluation : A study evaluated the antioxidant activity of several imidazole-based compounds using DPPH and ABTS assays. Results showed that these compounds exhibited strong radical scavenging abilities, supporting their use in formulations aimed at combating oxidative stress-related diseases .

Q & A

Basic: What synthetic strategies are commonly employed for preparing imidazole-containing compounds like 2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)butanedioic acid?

Answer:

Synthesis typically involves multi-step organic reactions, including:

- Condensation reactions between amines and aldehydes/ketones to form the imidazole ring, as demonstrated in the synthesis of structurally related imidazole derivatives (e.g., phenoxymethylbenzimidazole-triazole hybrids via cyclocondensation) .

- Functionalization of pre-formed imidazole cores using alkylation or acylation. For example, introducing the undecyl chain may involve nucleophilic substitution under basic conditions .

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and catalysts like triethylamine or Pd-based systems are frequently used to improve yield and regioselectivity .

Key validation : Confirmation via melting point analysis, IR (C=N stretch ~1600 cm⁻¹), and NMR (imidazole proton signals at δ 7.0–8.5 ppm) .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps include:

- Crystallization : Slow evaporation from a solvent mixture (e.g., ethanol/water) to obtain high-quality crystals .

- Data refinement : Use programs like SHELXL for small-molecule refinement, which handles twinning and high-resolution data effectively. SHELX suites are widely cited for their robustness in resolving complex imidazole ring conformations .

Validation metrics : R-factor < 0.05, and agreement between calculated/observed electron density maps .

Advanced: How can computational methods resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. Methodological approaches include:

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA to predict NMR chemical shifts and compare with experimental data. For example, imidazole ring protons may exhibit shifting due to hydrogen bonding .

- Molecular dynamics (MD) simulations : Probe solvent interactions (e.g., DMSO vs. CDCl₃) to explain splitting patterns .

Case study : In imidazole derivatives, MD simulations revealed solvent-induced conformational changes affecting ¹H NMR δ-values by up to 0.3 ppm .

Advanced: What strategies optimize the synthetic yield of the undecyl chain in this compound?

Answer:

The long alkyl chain introduces steric challenges. Optimization methods include:

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency in biphasic systems .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity for N-alkylation .

Data-driven validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and GC-MS for intermediate purity .

Advanced: How to address discrepancies in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Answer:

Contradictions may stem from assay conditions or impurities. Mitigation strategies:

- Purity validation : Use HPLC (C18 column, MeCN/H₂O gradient) to ensure >95% purity. Impurities as low as 2% can skew activity .

- Standardized assays : Compare data under identical conditions (e.g., pH 7.4 buffer, 37°C) .

Example : A related imidazole-carboxylic acid showed IC₅₀ variability (10–50 µM) due to residual DMSO in cell-based assays .

Basic: What spectroscopic techniques confirm the protonation state of the imidazole ring?

Answer:

- ¹H NMR : The N-H proton (if present) appears as a broad singlet at δ 12–14 ppm. Deprotonation shifts this signal .

- IR spectroscopy : Loss of N-H stretch (~3400 cm⁻¹) indicates deprotonation .

- XPS : Nitrogen 1s binding energy shifts (~399 eV for neutral imidazole vs. ~401 eV for protonated) .

Advanced: How to model the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. For example, imidazole rings often coordinate metal ions (e.g., Zn²⁺ in enzymes) via lone-pair electrons .

- MD simulations : Assess binding stability over 100 ns trajectories; calculate binding free energy with MM-PBSA .

Case study : A benzimidazole-carboxylic acid derivative showed strong π-π stacking with a kinase active site (ΔG = −9.2 kcal/mol) .

Basic: What are common degradation pathways, and how are they characterized?

Answer:

- Hydrolysis : The ester or amide bonds in related compounds degrade under acidic/basic conditions. Monitor via HPLC .

- Oxidative degradation : Use LC-MS to identify hydroxylated byproducts (e.g., +16 m/z) .

Stability testing : Store at −20°C in amber vials to prevent photodegradation .

Advanced: How to resolve ambiguities in crystallographic data (e.g., disorder in the undecyl chain)?

Answer:

- Twinning refinement : Apply SHELXL’s TWIN/BASF commands to model disordered regions .

- DFT-assisted modeling : Constrain the undecyl chain’s conformation using computational geometry .

Example : A disordered imidazole-spiro compound was resolved by partitioning the chain into two occupancy sites (0.7:0.3 ratio) .

Basic: What are the compound’s solubility profiles, and how do they impact formulation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.